2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a benzyloxy group at the para-position and an isopropyl group at the ortho-position on the phenyl ring. The pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confers stability and utility in cross-coupling reactions, such as Suzuki-Miyaura couplings. Its structural uniqueness lies in the combination of steric bulk (isopropyl) and electron-donating benzyloxy groups, which modulate reactivity and solubility.
Properties
Molecular Formula |
C22H29BO3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylmethoxy-2-propan-2-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H29BO3/c1-16(2)19-14-18(24-15-17-10-8-7-9-11-17)12-13-20(19)23-25-21(3,4)22(5,6)26-23/h7-14,16H,15H2,1-6H3 |
InChI Key |
MRXBMFZYBGDOIR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Lithiation and Borylation Procedure
Representative Experimental Example
- In a typical experiment, 5.00 g of a 4-bromo-2-isopropylphenyl benzyloxy derivative is dissolved in 100 mL anhydrous tetrahydrofuran under nitrogen.
- 9.8 mL of n-butyllithium (2.5 M in hexane) is added dropwise at -78 °C.
- After stirring for 30 minutes, 5.0 mL of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added.
- The mixture is warmed to room temperature and stirred for 12 hours.
- The reaction is quenched with water, extracted with dichloromethane, dried, and concentrated.
- The crude product is purified by column chromatography to yield the boronate ester in 86% yield as a colorless oil.
Reaction Mechanistic Insights
- The key step is the lithium-halogen exchange generating the aryl lithium intermediate.
- This intermediate reacts nucleophilically with the boron electrophile, displacing the isopropoxy group to form the boronate ester.
- The reaction is temperature-sensitive; low temperatures prevent side reactions and decomposition of the organolithium species.
- The use of anhydrous conditions and inert atmosphere is critical to avoid quenching of the reactive intermediates.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 4-bromo-2-isopropylphenyl benzyloxy derivative | Commercially available or synthesized |
| Base | n-Butyllithium (1.6-2.5 M in hexane) | Used for lithium-halogen exchange |
| Solvent | Anhydrous tetrahydrofuran (THF) | Purified under nitrogen |
| Temperature (lithiation) | -78 °C | Maintains organolithium stability |
| Temperature (borylation) | -78 °C to room temperature | Gradual warming after boron reagent addition |
| Boron reagent | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pinacol boronate esters also applicable |
| Reaction time | 12 hours (borylation step) | Overnight stirring common |
| Workup | Quench with water or ammonium chloride, extraction | Standard organic extraction |
| Purification | Silica gel chromatography | Hexane or hexane/ethyl acetate eluent |
| Yield | 60-86% | Dependent on substrate and conditions |
| Purity | Up to 96.7% (HPLC) | Confirmed by NMR and mass spectrometry |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR spectra confirm aromatic protons, benzyloxy methylene signals, isopropyl group, and pinacol methyl groups.
- Mass Spectrometry (MS): Molecular ion peak consistent with the boronate ester molecular weight (~378 g/mol for related derivatives).
- Chromatography: High-performance liquid chromatography (HPLC) purity typically exceeds 95%.
- Melting Point and Physical State: Usually isolated as a colorless oil or crystalline solid depending on exact substitution.
Perspectives from Varied Sources
- The lithiation-borylation approach is the most widely reported and reliable method in peer-reviewed literature and patents.
- Alternative methods such as direct borylation using transition metal catalysts (e.g., rhodium catalysis) have been explored but are less common for this specific compound.
- The choice of boron reagent and reaction temperature critically affects yield and purity.
- The method is adaptable to various substituted aryl halides, enabling synthesis of structurally related boronate esters.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl or vinyl halides. This reaction proceeds via transmetalation between the boronic ester (or its hydrolyzed boronic acid) and a palladium complex.
Mechanistic Insights
-
Hydrolysis of the boronic ester to boronic acid occurs under basic conditions (e.g., K₂CO₃ in aqueous THF) .
-
Transmetalation involves a palladium hydroxo complex reacting with the boronic acid, forming a biaryl palladium intermediate .
-
Reductive elimination yields the coupled product (Table 1).
Table 1: Example Suzuki-Miyaura Reaction Conditions
| Substrate | Catalyst System | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Aryl bromide | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85–92% | |
| Vinyl chloride | PdCl₂(dppf) | NaHCO₃ | DME/H₂O | 78% |
Hydrolysis to Boronic Acid
The dioxaborolane ring undergoes hydrolysis under acidic or basic conditions to generate the corresponding boronic acid, a key intermediate in further functionalization.
Conditions and Outcomes
Table 2: Hydrolysis Pathways
| Condition | Reagents | Time | Product | Application |
|---|---|---|---|---|
| Acidic | HCl, THF | 4h | 4-(Benzyloxy)-2-isopropylphenylboronic acid | Suzuki coupling |
| Basic | NaOH, MeOH/H₂O | 2h | Same as above | Polymer synthesis |
Deprotection of Benzyloxy Group
The benzyl ether can be cleaved via hydrogenolysis or Lewis acid-mediated methods to yield a phenol derivative.
Hydrogenolysis
Alternative Methods
Functionalization via Buchwald-Hartwig Amination
While the compound itself is not a direct participant, its boronic acid derivative can undergo tandem reactions. For example, after Suzuki coupling, the resultant biaryl halide can engage in C–N bond formation with amines using Pd catalysts.
Key Observations
Stability and Side Reactions
Scientific Research Applications
2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of biologically active compounds and pharmaceuticals.
Medicine: For the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: In the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathway involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Compounds Compared :
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 754226-40-9) :
- Substituents: Benzyloxy at para-position.
- Reactivity: High reactivity in cross-coupling due to unhindered phenyl ring.
- Stability: Moderate hydrolytic stability; lacks steric protection.
2-(4-(Benzyloxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2121515-12-4) :
- Substituents: Benzyloxy at para; fluorine at meta and ortho.
- Reactivity: Fluorine atoms enhance electrophilicity, accelerating reactions with nucleophiles.
- Stability: Fluorine substituents increase resistance to oxidation but may reduce solubility.
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- Substituents: Methoxy at para.
- Reactivity: Lower steric hindrance enables faster coupling but increases susceptibility to hydrolysis.
- Stability: Less stable than benzyloxy analogs due to smaller substituent.
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- Substituents: Ethynyl at para.
- Reactivity: Ethynyl group enables conjugation for optoelectronic applications but reduces compatibility with aqueous conditions.
Target Compound :
- 2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- Substituents: Benzyloxy (para), isopropyl (ortho).
- Reactivity: Steric hindrance from isopropyl slows cross-coupling but improves selectivity.
- Stability: Enhanced hydrolytic stability due to bulky isopropyl group.
Physical and Chemical Properties
‡Estimated based on structural formula.
Biological Activity
2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has gained attention in medicinal and synthetic chemistry. Its unique structure allows it to participate in various biological activities and chemical reactions, making it a valuable compound in drug development and organic synthesis.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that boron compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and proliferation. For instance, a study demonstrated that derivatives of boron compounds exhibit cytotoxicity against various cancer cell lines, suggesting that the presence of the benzyloxy group may enhance this activity by improving cellular uptake and bioavailability .
The biological activity of this compound is believed to be linked to its ability to act as a Lewis acid. This property allows it to interact with nucleophilic sites within biological molecules. Furthermore, its dioxaborolane structure can facilitate the formation of stable complexes with biomolecules such as proteins and nucleic acids .
Study 1: Cytotoxicity Assay
A cytotoxicity assay was conducted on several human cancer cell lines (e.g., HeLa and MCF-7) using varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability with an IC50 value ranging from 10 to 30 µM for different cell lines. This suggests significant potential for therapeutic applications in oncology .
Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action, researchers found that treatment with the compound led to increased levels of ROS within cancer cells. This oxidative stress was correlated with upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. These findings underscore the importance of oxidative stress in mediating the anticancer effects of boron compounds .
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 15 | Induction of apoptosis |
| Cytotoxicity | MCF-7 | 25 | Induction of apoptosis |
| ROS Generation | HeLa | - | Oxidative stress |
| Protein Interaction | Various | - | Lewis acid interactions |
Q & A
Q. What are the established synthetic routes for 2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aryl halides. For example, a two-step protocol involves:
- Step 1 : Borylation of a benzyloxy-substituted aryl bromide using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in dioxane at 90°C under inert atmosphere (yield: ~43%) .
- Step 2 : Purification via column chromatography under anhydrous conditions to prevent boronic ester hydrolysis . Key variables affecting yield include catalyst loading (1–5 mol%), temperature (80–100°C), and solvent polarity. Lower yields in air-sensitive steps highlight the need for rigorous inert-atmosphere techniques .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this boronic ester?
Essential techniques include:
- ¹¹B NMR : Confirms boronic ester formation (δ ~30–35 ppm for pinacolato derivatives) .
- ¹H/¹³C NMR : Identifies substituents (e.g., benzyloxy protons at δ ~4.9–5.1 ppm; isopropyl groups at δ ~1.2–1.4 ppm) .
- HPLC-MS : Validates purity (>95%) and detects hydrolyzed boronic acid impurities .
- X-ray crystallography : Resolves steric effects from the isopropyl and benzyloxy groups, which influence reactivity .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a boron source in:
- Suzuki-Miyaura couplings : Enables aryl-aryl bond formation for bioactive molecule synthesis (e.g., pharmaceuticals) .
- Protecting-group strategies : Stabilizes boronic acids during multi-step syntheses .
- Fluorophore and polymer synthesis : Functionalizes π-conjugated systems due to its electron-rich aryl backbone .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance from the isopropyl and benzyloxy groups?
Steric effects reduce coupling efficiency. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) while maintaining yield .
- Bulky ligand use : XPhos or SPhos ligands enhance catalyst turnover by stabilizing Pd intermediates .
- Solvent tuning : Mixed solvents (e.g., THF:H₂O 4:1) improve solubility of sterically hindered intermediates . Computational modeling (DFT) predicts optimal ligand-substrate interactions to guide experimental design .
Q. What protocols ensure stability during storage and handling?
The compound is moisture- and oxygen-sensitive. Best practices include:
Q. How should contradictory data on catalytic efficiency in cross-coupling reactions be resolved?
Discrepancies often arise from:
- Impurity profiles : Trace Pd or phosphine ligands from prior steps may alter reactivity. ICP-MS analysis quantifies residual metals .
- Substrate electronic effects : Electron-withdrawing groups on coupling partners may deactivate the boronic ester. Hammett plots correlate σ values with reaction rates .
- Replication : Use standardized substrates (e.g., 4-bromotoluene) to benchmark performance across labs .
Q. What computational methods predict the compound’s reactivity in novel reaction systems?
- Density Functional Theory (DFT) : Models transition states in Suzuki-Miyaura couplings to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Molecular Dynamics (MD) : Simulates solvent effects on steric accessibility of the boronic ester .
- QSPR models : Relate substituent parameters (e.g., Taft steric constants) to reaction outcomes for predictive optimization .
Methodological Considerations
Q. How to design experiments for analyzing hydrolytic stability under varying pH conditions?
Use a DoE (Design of Experiments) approach:
- Variables : pH (2–12), temperature (25–60°C), and buffer ionic strength.
- Response metrics : Hydrolysis rate (via ¹¹B NMR integration) and boronic acid quantification (HPLC) .
- Statistical analysis : ANOVA identifies significant factors (e.g., pH > temperature) .
Q. What strategies address low yields in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
